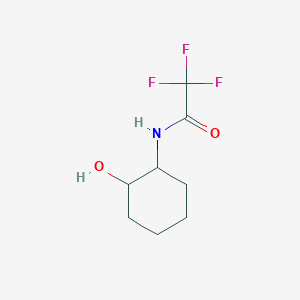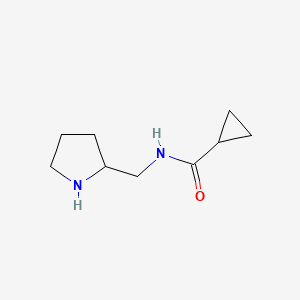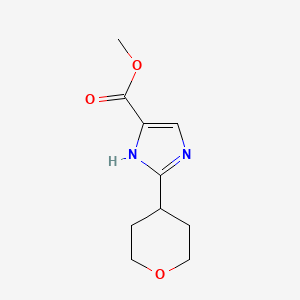![molecular formula C13H8ClNO B1399640 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile CAS No. 959762-96-0](/img/structure/B1399640.png)
5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile
Descripción general
Descripción
Synthesis Analysis
The synthesis of isochromanones, which are structurally similar to 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile, has been reported in the literature . The synthesis involves the selective aerobic oxidation of structurally diverse benzylic sp3 C-H bonds of ethers and alkylarenes . A palladium-catalyzed reaction of alkyl 2-vinylbenzoates with silyl-protected alkynyl bromides provides 3-alkynylated isochroman-1-ones .Molecular Structure Analysis
The molecular structure of 5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile is characterized by a fused ring system. This structure is common in heterocyclic compounds and has shown significant potential in various scientific fields including chemistry, biology, and materials science.Aplicaciones Científicas De Investigación
Synthesis and Structural Analysis
Research has explored the synthesis and structural analysis of chloro-methyl and bromo-methyl carbonitrile derivatives. A study detailed the synthesis of dihydrofuran carbonitrile derivatives, showcasing their structural compliance with chloro-methyl and bromo-methyl exchange rules. These compounds were analyzed using X-ray crystallography and DFT calculations to understand their reactivity and potential applications in drug discovery through molecular docking analysis, comparing their binding affinities to standard drugs like fluconazole (Rajni Swamy et al., 2020).
Chemical Transformations and Reactivity
Another aspect of research on this compound involves its reactivity towards nucleophilic conditions, leading to the formation of various heterocyclic systems. For instance, the chemical reactivity of 6-methylchromone-3-carbonitrile was investigated, revealing unexpected products and demonstrating the compound's potential in synthesizing diverse heterocyclic compounds (Ibrahim & El-Gohary, 2016).
Photophysical Properties
Studies on substituted halogenophenols, including the effects of CN substituents, have provided insights into the photophysical properties of these compounds. For example, the photochemistry of 5-chloro-2-hydroxybenzonitrile was explored, identifying the formation of transient carbene species and their reactivity, which is crucial for understanding the photostability and photoreactivity of these molecules (Bonnichon et al., 1999).
Material Science and Electronics
In the field of material science and electronics, pyridine derivatives have been synthesized and characterized, revealing their structural, thermal, and optical properties. These studies are essential for developing new materials with potential applications in electronics and photonics, such as heterojunctions for photosensors (Zedan, El-Taweel, & El-Menyawy, 2020).
Corrosion Inhibition
Research into pyranopyrazole derivatives has shown their efficacy as corrosion inhibitors for mild steel in HCl solutions. This work includes gravimetric, electrochemical, and DFT studies to understand the inhibitors' efficiency and mechanism, highlighting the practical applications of these compounds in industrial settings (Yadav, Gope, Kumari, & Yadav, 2016).
Safety and Hazards
Mecanismo De Acción
Target of Action
It belongs to the class of isochromenes, and similar compounds have been found to bind with high affinity to multiple receptors .
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to a variety of biological responses .
Result of Action
Propiedades
IUPAC Name |
7-chloro-3-oxatricyclo[7.3.1.05,13]trideca-1(13),5,7,9,11-pentaene-8-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8ClNO/c14-12-4-9-7-16-6-8-2-1-3-10(13(8)9)11(12)5-15/h1-4H,6-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UJVAQUDGEPHMKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C3C(=CC(=C(C3=CC=C2)C#N)Cl)CO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Chloro-1,3-dihydrobenzo[de]isochromene-6-carbonitrile | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![{3-Fluoro-4-[(oxan-4-yl)methoxy]phenyl}methanamine](/img/structure/B1399559.png)
![(4-Methoxybutyl)[(oxan-4-yl)methyl]amine](/img/structure/B1399560.png)
![3-[[4-(Trifluoromethyl)phenyl]methoxy]-pyrrolidine](/img/structure/B1399562.png)
![1-[(Oxan-4-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1399565.png)

![1-[(5-Bromothiophen-2-yl)methyl]-4,4-dimethylpiperidine](/img/structure/B1399570.png)

![{[4-(2,2-Difluoroethoxy)phenyl]methyl}(2-methylpropyl)amine](/img/structure/B1399572.png)
![3-[(2,3-Difluorophenyl)methoxy]azetidine](/img/structure/B1399573.png)
![{1-[(Oxan-4-yl)methyl]piperidin-4-yl}methanol](/img/structure/B1399575.png)


